2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic compound that features a pyridazinone core substituted with a chlorophenyl group and a methoxyphenethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution or through the use of chlorinated precursors in the cyclization step.
Attachment of the Methoxyphenethyl Acetamide Moiety: This step involves the acylation of the pyridazinone core with 4-methoxyphenethylamine and acetic anhydride or acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is investigated for its potential as a pharmacologically active agent. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on its interaction with biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenethyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it could inhibit enzymes involved in inflammatory processes or bind to microbial proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but lacks the methoxy group, which may affect its biological activity.
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide: Bromine substitution instead of chlorine, potentially altering its reactivity and biological properties.
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxyphenethyl)acetamide: Hydroxy group instead of methoxy, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the chlorophenyl and methoxyphenethyl groups in 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide makes it unique compared to its analogs. These groups may enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a promising candidate for further development in various fields.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-8-2-15(3-9-18)12-13-23-20(26)14-25-21(27)11-10-19(24-25)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGVTNJFQCDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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